molecular formula C32H34N4O8S2 B2575675 4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE CAS No. 325977-79-5

4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE

Cat. No.: B2575675
CAS No.: 325977-79-5
M. Wt: 666.76
InChI Key: WFWLCJIOLMHBAJ-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is a complex organic compound characterized by its multiple dimethylsulfamoyl and benzamido groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-(DIMETHYLSULFAMOYL)BENZAMIDE: A simpler analog with fewer functional groups.

    3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL BENZAMIDE: Lacks the dimethylsulfamoyl groups.

Uniqueness

4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to its combination of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O8S2/c1-35(2)45(39,40)25-13-7-21(8-14-25)31(37)33-27-17-11-23(19-29(27)43-5)24-12-18-28(30(20-24)44-6)34-32(38)22-9-15-26(16-10-22)46(41,42)36(3)4/h7-20H,1-6H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLCJIOLMHBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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